Azuleno[2,1-b]thiophene, 9-bromo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
647845-26-9 |
|---|---|
Molecular Formula |
C12H7BrS |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
9-bromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H7BrS/c13-11-9-5-3-1-2-4-8(9)10-6-7-14-12(10)11/h1-7H |
InChI Key |
LWXRYBAJPCEADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C3=C2C=CS3)Br)C=C1 |
Origin of Product |
United States |
Cycloaddition of 2h Cyclohepta B Furan 2 Ones with Thiophene Derived Enamines:a Classic and Versatile Method for Forming the Azulene Skeleton is the Yasunami Takase Reaction, Which Involves an 8+2 Cycloaddition Between a 2h Cyclohepta B Furan 2 One and an Enamine.nih.govresearchgate.netto Construct Azulenothiophenes, This Method Has Been Adapted by Using an Enamine Derived from 3 Oxotetrahydrothiophene.researchgate.netnih.govthis Pathway is Also Highly Modular, As Substituents on Both the Cycloheptafuranone and the Thiophene Precursor Can Be Varied to Produce a Wide Range of Analogues.
Cross-Coupling Reactions at the Bromo- Position
Halogen substituents are pivotal functional groups in modern organic synthesis as they can be transformed into a wide array of substituents through cross-coupling and nucleophilic substitution reactions. mdpi.comnih.gov For a compound like 9-bromo-azuleno[2,1-b]thiophene, the bromine atom is poised for functionalization via several palladium-catalyzed reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. bohrium.com Although specific studies on 9-bromo-azuleno[2,1-b]thiophene are not present in the reviewed literature, the reaction is widely applied to other haloazulenes. For instance, Suzuki-Miyaura coupling has been successfully used to synthesize 2-arylazulene and 5,6-di(3-thienyl)azulene derivatives from their corresponding bromo- or iodo-precursors. mdpi.com This suggests that the 9-bromo position on the azuleno[2,1-b]thiophene scaffold would readily couple with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a suitable base. This method would be effective for synthesizing novel π-extended systems incorporating the azuleno[2,1-b]thiophene core.
A typical Suzuki-Miyaura reaction involves an organohalide, a boronic acid, a palladium catalyst, and a base. The general components are outlined in the table below.
| Component | Role | Common Examples |
| Aryl Halide | Electrophile | Aryl bromide, Aryl iodide |
| Organoboron Reagent | Nucleophile | Arylboronic acid, Arylboronic ester |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Base | Activator | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ |
| Solvent | Medium | Toluene, Dioxane, DMF, Water |
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The first organotin reagents derived from azulenes, specifically 6-(tri-n-butylstannyl)azulene, were successfully prepared and used in Stille cross-coupling reactions with aryl and azulenyl halides to produce 6-aryl- and bi-azulenes in good yields. rsc.org Furthermore, the Stille coupling of 2-iodoazulene with 2,5-bis(tributylstannyl)phosphole has been reported to proceed in a 52% yield. mdpi.com Based on these precedents, it is highly probable that 9-bromo-azuleno[2,1-b]thiophene could be effectively coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to introduce new carbon frameworks at the 9-position.
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology is extensively used to synthesize complex molecules, natural products, and organic materials. wikipedia.org Given the general reactivity of aryl bromides in this transformation, 9-bromo-azuleno[2,1-b]thiophene is expected to be a suitable substrate for Sonogashira coupling. This would allow for the direct introduction of acetylenic moieties, which are valuable for creating extended conjugated systems, building blocks for more complex structures, or precursors for further transformations. blucher.com.br
The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings are well-understood and share a common catalytic cycle. bohrium.comwikipedia.orgresearchgate.net The cycle generally consists of three primary steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., 9-bromo-azuleno[2,1-b]thiophene), breaking the carbon-bromine bond and forming a Pd(II) complex. wikipedia.org
Transmetalation : The organic group from the nucleophilic coupling partner (e.g., the organoboron compound in Suzuki coupling or the organostannane in Stille coupling) is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The azulene core is known for its distinct reactivity towards electrophiles. Due to the electronic nature of the fused five- and seven-membered ring system, electrophilic aromatic substitution (SEAr) preferentially occurs on the electron-rich five-membered ring, specifically at the 1- and 3-positions. researchgate.net
For the azuleno[2,1-b]thiophene system, this reactivity is retained. The parent compound exhibits a phenomenon known as halochromism, where the addition of an acid (an electrophile, H⁺) causes a pronounced color change. mdpi.com This is due to the protonation of the five-membered ring of the azulene moiety, which generates a tropylium-like ion substructure. mdpi.com This confirms that the five-membered ring of the azulene part of the molecule is the most reactive site for electrophilic attack. Therefore, any electrophilic substitution reactions on 9-bromo-azuleno[2,1-b]thiophene, such as nitration, halogenation, or Friedel-Crafts acylation, would be expected to occur on the azulene portion of the molecule rather than the thiophene (B33073) ring where the bromo-substituent is located.
Nucleophilic Aromatic Substitution on the Thiophene Moiety or Bromine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, its application to the 9-bromo position of azuleno[2,1-b]thiophene is not straightforward. The azulene core is inherently electron-rich, particularly at the C1 and C3 positions of the five-membered ring (corresponding to the C9 position in the fused system), which are generally targeted by electrophiles rather than nucleophiles. mdpi.com
Direct SNAr at an unactivated C-Br bond on an electron-rich aromatic system like azulene is typically unfavorable. For nucleophilic substitution to occur on the azulene skeleton, the ring system generally requires activation by potent electron-withdrawing groups. For instance, studies on diethyl 2-chloroazulene-1,3-dicarboxylate demonstrate that the presence of two ester groups facilitates SNAr reactions with various aniline nucleophiles to produce 2-arylaminoazulene derivatives in high yields. nih.govmdpi.com Similarly, research on dibromo- and tribromo-azulenequinones has shown that the electron-withdrawing nature of the quinone moiety enables nucleophilic substitution, with the five-membered ring proving more reactive. rsc.org
Given the absence of such activating groups in Azuleno[2,1-b]thiophene, 9-bromo-, classical SNAr pathways are not anticipated to be efficient. The fusion of the thiophene ring does not sufficiently deplete the electron density at the 9-position to facilitate attack by common nucleophiles. Consequently, the transformation of the 9-bromo group is overwhelmingly achieved through other methodologies, most notably transition metal-catalyzed cross-coupling reactions, rather than direct nucleophilic displacement of the bromide.
Derivatization Strategies and Functional Group Interconversions
The 9-bromo substituent serves as a versatile synthetic handle, enabling a wide array of derivatizations and functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. This approach allows for the precise installation of diverse functionalities that can modulate the electronic and optical properties of the azulenothiophene core.
The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 9-position of azuleno[2,1-b]thiophene can be readily accomplished using modern cross-coupling chemistry. These reactions provide a powerful toolkit for tuning the molecule's properties for applications in materials science.
Electron-Donating Groups: Groups such as amino, alkoxy, and alkyl functionalities can be introduced. For example, the Buchwald-Hartwig amination would allow for the coupling of various amines, installing electron-donating nitrogen substituents.
Electron-Withdrawing Groups: Cyano (-CN), ester (-COOR), and ketone (-COR) groups, which are strong EWGs, can be introduced through reactions like cyanation or carbonylative couplings. These modifications are crucial for creating n-type organic semiconductor materials.
The ability to attach aryl groups with various substituents is particularly valuable. Suzuki and Stille couplings are extensively used to connect phenyl, thienyl, or other aromatic rings bearing EDGs (e.g., -OCH₃, -N(CH₃)₂) or EWGs (e.g., -CF₃, -NO₂) to the azulene framework. mdpi.comnih.gov
| Reaction Type | Functional Group Introduced | Group Type | Typical Reagents and Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl, Heteroaryl | EDG or EWG (on aryl ring) | Ar-B(OR)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Buchwald-Hartwig Amination | -NR₂ (Amino) | EDG | HNR₂, Pd catalyst, Ligand (e.g., BINAP), Base |
| Sonogashira Coupling | -C≡C-R (Alkynyl) | EWG (if R is EWG) | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base |
| Cyanation | -CN (Cyano) | EWG | Zn(CN)₂, Pd catalyst |
| Stille Coupling | Aryl, Vinyl | EDG or EWG (on aryl/vinyl) | Organostannane (R-SnBu₃), Pd catalyst |
Azuleno[2,1-b]thiophene, 9-bromo- is an excellent building block for the synthesis of extended π-conjugated systems, which are of significant interest for organic electronics and photonics. mdpi.com Transition metal-catalyzed cross-coupling reactions are the primary methods used to extend the conjugation from the 9-position.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between the 9-position of the azulenothiophene and various sp²-hybridized carbon atoms. It involves the reaction of the 9-bromo derivative with an organoboron compound, such as an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This method has been employed to synthesize azulene derivatives linked to thiophene, bithiophene, and thieno[3,2-b]thiophene (B52689) units. nih.gov
Stille Coupling: The Stille reaction couples the 9-bromo derivative with an organostannane reagent (e.g., an arylstannane). This reaction is highly versatile and tolerant of a wide range of functional groups. It has been successfully used in the synthesis of 4,7-di(2-thienyl)azulene derivatives and conjugated polymers containing poly(thienyl-azulene) units. nih.govnih.gov
Sonogashira Coupling: To introduce alkyne functionalities and create rigid, linear π-conjugated systems, the Sonogashira coupling is employed. researchgate.netblucher.com.brmdpi.com This reaction couples the 9-bromo derivative with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This strategy has been used to synthesize 2-acetylamino-1-ethynylazulenes from iodo-azulene precursors, which can then undergo cyclization. mdpi.com
These methods allow for the construction of dimers, oligomers, and polymers with tailored electronic and photophysical properties, suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
| Reaction | Coupling Partner | Resulting Linkage | Example Application |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Azulenothiophene-Aryl/Vinyl | Synthesis of photochromic diarylethenes. nih.gov |
| Stille | Organostannane (e.g., Thienyl-SnBu₃) | Azulenothiophene-Aryl/Vinyl | Preparation of conjugated polymers. nih.gov |
| Sonogashira | Terminal Alkyne | Azulenothiophene-C≡C-R | Creation of rigid rod-like oligomers. mdpi.com |
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of reactions involving azuleno[2,1-b]thiophene is crucial for optimizing conditions and designing novel transformations. This involves both the identification of transient species like radical intermediates and the use of computational and experimental techniques to map out reaction energy landscapes.
While many reactions of azulene derivatives proceed through ionic (electrophilic or nucleophilic) pathways, the potential for radical intermediates exists, particularly under specific oxidative or reductive conditions. The direct study of radical pathways for Azuleno[2,1-b]thiophene, 9-bromo- is an emerging area, but insights can be drawn from related systems.
One key experimental technique for the direct observation and characterization of radical species is Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govuniv-lille.fr Studies have successfully used in-situ electroreduction to generate radical anions from azulenecarboxylic esters and record their EPR spectra, confirming the ability of the azulene core to stabilize unpaired electrons. researchgate.net
Plausible reactions involving radical intermediates for the azulenothiophene system include:
Minisci-type Reactions: The classical Minisci reaction involves the addition of an alkyl radical to an electron-deficient heterocycle. thermofisher.com While the azulenothiophene core is not strongly electron-deficient, radical-based functionalizations could potentially be developed.
Reductive Dehalogenation: Radical dehalogenation, often initiated with reagents like AIBN and propagated by Bu₃SnH, proceeds via a radical chain mechanism where an aryl radical intermediate is formed. libretexts.org This intermediate could be trapped or used in subsequent C-C bond-forming steps.
Oxidatively Induced Reactions: Reagents like N-Iodosuccinimide (NIS), typically an electrophilic iodinating agent, have been observed to act as oxidants in reactions with azuleno[1,2-b]thiophene, suggesting a non-standard mechanism that could involve single-electron transfer (SET) and the formation of a radical cation. nih.gov
Further investigation using techniques like EPR spin-trapping will be essential to definitively elucidate the role of radical intermediates in the chemistry of this compound. univ-lille.fr
A synergistic approach combining computational modeling and experimental analysis provides a powerful platform for understanding the reactivity of complex molecules like azuleno[2,1-b]thiophene.
Computational Insights: Density Functional Theory (DFT) is a key tool for probing the electronic structure and predicting the reactivity of azulene derivatives. mdpi.comresearchgate.netubc.ca DFT calculations can provide:
Optimized Geometries and Structural Features: Theoretical models can accurately predict bond lengths and angles, which can be validated by X-ray crystallography. rsc.orgresearchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO help to explain the molecule's electronic transitions (color), redox potentials, and sites of electrophilic/nucleophilic attack. mdpi.comresearchgate.net
Reaction Pathways: DFT can be used to calculate the energies of reactants, products, transition states, and intermediates, allowing for the mapping of reaction mechanisms and the determination of activation barriers. mdpi.com Plausible mechanisms, such as the Brønsted acid-catalyzed cyclization to form azuleno[2,1-b]quinolones, have been proposed based on the step-by-step elucidation of cationic intermediates. mdpi.com
Experimental Validation: The predictions from computational studies are validated and complemented by a range of experimental techniques:
X-ray Crystallography: Provides definitive information on the solid-state structure, confirming theoretical geometries and revealing intermolecular packing. rsc.orgresearchgate.net
Cyclic Voltammetry (CV): Measures the oxidation and reduction potentials, which correlate directly with the calculated HOMO and LUMO energy levels. mdpi.comrsc.orgresearchgate.net
UV-Vis Spectroscopy: Characterizes the electronic absorption properties, with observed transition energies often showing excellent agreement with those predicted by time-dependent DFT (TD-DFT) calculations. mdpi.comrsc.orgresearchgate.net
Together, these methods have been used to investigate the structural, optical, and electrochemical properties of various azuleno[2,1-b]thiophene derivatives, confirming significant bond alternation in the azulene moiety due to the fusion with the thiophene ring. rsc.orgresearchgate.net This integrated approach is indispensable for rationalizing observed reactivity and designing new functional materials based on the azuleno[2,1-b]thiophene scaffold.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are the cornerstone of molecular characterization, offering detailed insights into the electronic and atomic makeup of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromaticity and Bonding Situations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. In the context of 9-bromoazuleno[2,1-b]thiophene, NMR spectra would provide critical information about the aromaticity of the fused ring system and the specific location of the bromine substituent.
The ¹H NMR spectrum is expected to show a distinct set of signals for the protons on the azulene and thiophene rings. The chemical shifts (δ) of these protons would be indicative of their local electronic environment. Protons in different regions of the fused aromatic system would experience different degrees of shielding or deshielding, leading to a characteristic pattern of resonances. The coupling constants (J-values) between adjacent protons would reveal connectivity information, helping to assign the signals to specific positions on the molecular skeleton.
Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms would provide further evidence for the fused ring structure and the position of the bromine atom, as the electronegative halogen would cause a downfield shift for the carbon atom to which it is attached.
Expected NMR Data for 9-Bromoazuleno[2,1-b]thiophene (Hypothetical)
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Gained |
| ¹H | ¹H NMR | 7.0 - 9.0 | Position and environment of protons on the aromatic rings. |
| ¹³C | ¹³C NMR | 110 - 150 | Carbon skeleton framework and location of the bromo-substituent. |
X-ray Single Crystal Diffraction for Solid-State Molecular Architecture
The resulting crystal structure would reveal the planarity of the azuleno[2,1-b]thiophene core and the precise location of the bromine atom. It would also provide detailed information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice. This data is crucial for understanding the solid-state properties of the material.
Key Crystallographic Parameters Obtainable from X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-S, C-Br). |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
While specific data for 9-bromoazuleno[2,1-b]thiophene is not publicly available, analysis of related brominated heterocyclic compounds suggests that the C-Br bond length would be in the typical range for a bromine atom attached to an sp²-hybridized carbon.
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 9-bromoazuleno[2,1-b]thiophene, these techniques would confirm the presence of the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-S bond of the thiophene ring.
The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of these bonds. For instance, C-H stretching vibrations in aromatic systems typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, which often give rise to strong Raman signals.
High-Resolution Mass Spectrometry for Precise Molecular Composition
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to deduce a unique molecular formula.
For 9-bromoazuleno[2,1-b]thiophene, with a chemical formula of C₁₂H₇BrS, HRMS would provide an experimental mass that is very close to the calculated theoretical mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Expected HRMS Data for C₁₂H₇BrS
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | ~261.9506 u |
| Observed Mass | A value very close to the calculated mass, confirming the elemental composition. |
| Isotopic Pattern | A characteristic M, M+2 pattern with approximately 1:1 intensity ratio. |
Chromatographic and Separation Techniques in Synthesis and Purification
The synthesis of a specific isomer like 9-bromoazuleno[2,1-b]thiophene would likely result in a mixture of products, including unreacted starting materials, regioisomers, and other byproducts. Therefore, efficient separation and purification techniques are essential to isolate the desired compound in high purity.
Chromatographic methods are the primary tools for the purification of organic compounds. Column chromatography, using a stationary phase such as silica (B1680970) gel or alumina (B75360) and an appropriate eluent system, would be a standard method for the initial purification of the crude reaction mixture. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. HPLC offers superior resolution and efficiency compared to standard column chromatography. Depending on the polarity of the target compound, either normal-phase or reverse-phase HPLC could be utilized. The purity of the isolated 9-bromoazuleno[2,1-b]thiophene would be assessed by analytical techniques such as HPLC and NMR spectroscopy.
Historical Development of Azuleno 2,1 B Thiophene Scaffolds in Synthetic Chemistry
The synthesis of azulene-fused heterocycles has been an area of active research, driven by the desire to create novel functional organic materials. nih.govmdpi.com Early methods for constructing the azulene (B44059) core, such as the Ziegler-Hafner and Nozoe methods, laid the groundwork for accessing more complex fused systems. nih.gov
The development of synthetic routes to azuleno[2,1-b]thiophene (B8741762) scaffolds has seen several key advancements. One notable method involves the reaction of azulenyl alkynes with elemental sulfur to construct the fused thiophene (B33073) ring in a single step. nih.govresearchgate.net This approach allows for the introduction of substituents on the thiophene ring, providing a versatile route to a range of derivatives. nih.govresearchgate.net The structural features of the resulting azuleno[2,1-b]thiophene derivatives have been confirmed through techniques such as X-ray single-crystal analysis, which has revealed significant bond alternation in the azulene moiety due to the fusion with the thiophene ring. researchgate.net
Decarboxylation of ester-functionalized azuleno[2,1-b]thiophenes has also been achieved, further expanding the range of accessible derivatives. nih.govresearchgate.net The ongoing development of synthetic methodologies continues to provide access to novel azuleno[2,1-b]thiophene structures with tailored properties for various applications. mdpi.comdntb.gov.ua
Rationale for Investigating Brominated Azuleno 2,1 B Thiophene Derivatives
Strategies for Constructing the Azuleno[2,1-b]thiophene Core
The formation of the azuleno[2,1-b]thiophene skeleton can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting material availability and substituent placement.
Cycloaddition Reactions (e.g., of Azulenylalkynes with Elemental Sulfur)
A notable method for the synthesis of azuleno[2,1-b]thiophenes involves the cycloaddition of azulenylalkynes with elemental sulfur. rsc.orgresearchgate.net This approach provides a direct route to aryl-substituted azuleno[2,1-b]thiophenes in moderate to good yields. rsc.orgresearchgate.net The reaction proceeds by heating an azulenylalkyne bearing an aryl substituent with elemental sulfur (S₈), leading to the formation of the thiophene ring fused to the azulene core. researchgate.net This method is advantageous for its one-step nature, starting from readily accessible azulenylalkynes. researchgate.net The structural features of the resulting azuleno[2,1-b]thiophene derivatives have been confirmed by X-ray single-crystal analysis, which revealed significant bond alternation in the azulene moiety due to the fusion with the thiophene ring. researchgate.net
A plausible mechanism for this transformation involves the reaction of the azulenylalkyne with a sulfur diradical species generated from elemental sulfur at high temperatures. This is followed by a series of cyclization and dehydrogenation steps to afford the final aromatic azuleno[2,1-b]thiophene system.
Transition Metal-Catalyzed Annulation and Ring-Closing Approaches
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems like azuleno[2,1-b]thiophene. While specific examples for the direct synthesis of the azuleno[2,1-b]thiophene core via transition metal-catalyzed annulation are not extensively detailed in the provided search results, related strategies for azulene synthesis and functionalization are well-established. For instance, a "ring expansion-annulation strategy" utilizing rhodium carboxylates for the synthesis of substituted azulenes from β'-bromo-α-diazo ketones has been described. nih.gov This involves an intramolecular Buchner reaction followed by elimination and tautomerization. nih.gov Further functionalization of the resulting azulenyl halides and sulfonates can be achieved through various transition-metal-mediated coupling reactions such as Heck, Negishi, Stille, and Suzuki reactions. nih.gov These established methods for azulene modification could potentially be adapted to construct the thiophene ring in a subsequent annulation step.
Intramolecular Cyclization and Pericyclization Reactions
Intramolecular cyclization reactions represent another key strategy for the synthesis of fused azulene heterocycles. For example, the synthesis of azuleno[2,1-b]quinolones has been achieved through the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives. mdpi.comnih.gov This type of reaction, often promoted by strong acids like polyphosphoric acid, facilitates the ring closure to form the fused heterocyclic system. mdpi.com
In a related context, the intramolecular pericyclization of 1-azulenyl thioketones has been investigated. acs.orgacs.org While this particular study led to the formation of 3H-azuleno[8,1-b,c]thiophene derivatives, it highlights the potential of pericyclic reactions in constructing thiophene-fused azulene systems. acs.org The success of such reactions can be dependent on the substitution pattern of the azulene ring, with alkyl substituents at the 3-position being crucial in some cases to direct the cyclization pathway. acs.org
Condensation and Substitution-Driven Ring Formations
Condensation reactions provide a classical yet effective route to the azuleno[2,1-b]thiophene core. A convenient synthesis of azuleno[2,1-b]thiophene and its derivatives has been reported starting from ethyl 2-chloro-3-formylazulene-1-carboxylate and ethyl mercaptoacetate. oup.com This multi-step process likely involves initial substitution of the chloro group by the thiolate of ethyl mercaptoacetate, followed by an intramolecular condensation to form the thiophene ring.
Another approach involves the reaction of 2-chloroazulene derivatives with ethyl mercaptoacetate, which readily yields azuleno[2,1-b]thiophenes in good yields over a few steps. niscpr.res.in Similarly, the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from 3-oxotetrahydrothiophene has been utilized to synthesize azuleno[1,2-c]thiophenes, a structural isomer of the target compound. niscpr.res.in This highlights the versatility of condensation strategies in accessing different isomers of azulenothiophenes.
Regioselective Functionalization for Bromine Incorporation
Once the azuleno[2,1-b]thiophene core is constructed, the next critical step is the regioselective introduction of a bromine atom at the 9-position.
Direct Halogenation Protocols at the Azulene and Thiophene Moieties
The direct halogenation of the azuleno[2,1-b]thiophene system is a primary method for introducing a bromine atom. The reactivity of the azulene and thiophene rings towards electrophilic substitution will dictate the regioselectivity of the bromination. Azulene itself typically undergoes electrophilic substitution at the 1- and 3-positions. However, the fusion of the thiophene ring at the 1- and 2-positions of the azulene core significantly alters the electron distribution and, consequently, the sites of electrophilic attack.
While a specific protocol for the direct bromination of the parent azuleno[2,1-b]thiophene to yield the 9-bromo derivative is not explicitly detailed in the provided search results, information on a related compound, 2-bromo-azuleno[2,1-b]thiophene-7,9-dione, is available. guidechem.com This suggests that bromination can occur on the azulene portion of the molecule. The "9-position" in azuleno[2,1-b]thiophene corresponds to the 8-position of the original azulene ring. The feasibility of direct bromination at this position would depend on the specific reaction conditions and the directing effects of the fused thiophene ring.
General methods for the regioselective bromination of aromatic amines have been developed, which involve in situ generation of a tin amide followed by reaction with bromine. nih.gov While not directly applicable to the non-nitrogen containing azuleno[2,1-b]thiophene, this demonstrates the types of strategies employed to control regioselectivity in electrophilic halogenation.
It is also important to consider the potential for bromination on the thiophene ring. The reactivity of the thiophene moiety towards electrophilic substitution is well-known. Therefore, careful control of reaction conditions would be necessary to achieve selective bromination at the desired 9-position of the azuleno[2,1-b]thiophene core.
Pre-functionalization Strategies for Directed Bromination
The inherent reactivity of the azulene ring system complicates the direct bromination of the parent azuleno[2,1-b]thiophene. Azulene typically undergoes electrophilic substitution at the electron-rich 1- and 3-positions of the five-membered ring. nih.govwikipedia.org This high nucleophilicity is retained in the fused system, with electrophilic attack favoring the 1-position. rsc.org Therefore, to achieve bromination at the less reactive 9-position on the thiophene ring, a pre-functionalization strategy using directing or blocking groups is necessary.
A plausible strategy involves the temporary blocking of the highly reactive 1-position of the azulene nucleus. By introducing a removable group at this position, an electrophile like bromine would be directed to attack other available sites. While the seven-membered ring is generally electron-deficient, the thiophene ring offers sites for electrophilic attack, albeit at a lower rate than the azulene 1-position.
Alternatively, modifying the electronic properties of the azulene core with specific substituents can alter the standard regioselectivity. For instance, the introduction of multiple methoxy groups has been shown to enable electrophilic substitution at the 2-position of the azulene ring, a site that is typically unreactive towards electrophiles. researchgate.netresearchgate.net A similar concept could be explored to deactivate the azulene portion sufficiently to allow for preferential bromination on the fused thiophene ring, although this would require significant exploratory research.
Targeted Synthesis of 9-Bromo-Azuleno[2,1-b]thiophene Derivatives
A more direct and reliable approach to obtaining 9-bromo-azuleno[2,1-b]thiophene is to construct the molecule from a precursor that already contains the bromine atom at the desired position. This circumvents the challenges of selective bromination on the final fused system. One of the most effective methods for synthesizing the azuleno[2,1-b]thiophene core is the cycloaddition reaction between an azulenylalkyne and elemental sulfur. rsc.orgrsc.org
This modular approach allows for the synthesis of the target compound by using a specifically substituted azulenylalkyne. A hypothetical, yet chemically sound, targeted synthesis is outlined below:
Preparation of a Brominated Building Block: The synthesis would commence with a suitable brominated thiophene precursor that can be converted into a fragment for attachment to the azulene core.
Coupling and Cyclization: A more feasible route involves starting with an appropriately functionalized azulene. For example, a 2-haloazulene derivative could be coupled with a protected ethynyl group via a Sonogashira cross-coupling reaction to form a 2-ethynylazulene. Subsequent bromination of the ethynyl group followed by cyclization with a sulfur nucleophile could potentially form the 9-bromo-thienyl ring.
A key reaction in this context is the cycloaddition of azulenylalkynes with elemental sulfur, which yields aryl-functionalized azuleno[2,1-b]thiophenes. researchgate.netmdpi.com By analogy, an azulenylalkyne precursor designed to direct bromine to the correct position during cyclization would be a powerful targeted strategy.
Divergent Synthetic Pathways for Analogous Azuleno[2,1-b]thiophenes
The development of divergent, modular pathways is crucial for creating libraries of related compounds for further study. For the azuleno[2,1-b]thiophene family, several such strategies exist that allow for variation in substitution patterns by changing the starting materials.
Modular Assembly from Commercial or Readily Accessible Precursors
Two primary modular strategies have proven effective for the synthesis of the azuleno[2,1-b]thiophene skeleton. These methods allow for the assembly of the fused system from distinct, variable components.
Theoretical and Computational Investigations of Azuleno 2,1 B Thiophene, 9 Bromo
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental properties of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Orbitals
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost. For a molecule like 9-bromo-azuleno[2,1-b]thiophene, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further calculations can elucidate the electronic structure. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, electronic absorption spectra, and charge transport properties. The introduction of a bromine atom at the 9-position is expected to significantly influence the electronic distribution and orbital energies compared to the unsubstituted parent compound.
Ab Initio Methods for Ground State and Excited State Properties
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
For 9-bromo-azuleno[2,1-b]thiophene, these methods could provide a benchmark for the ground state geometry and energy. Furthermore, methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are employed to investigate the excited state properties. These calculations could predict the molecule's UV-Vis absorption spectrum, helping to understand its photophysical behavior.
Semi-Empirical Methods (e.g., MNDO) in Mechanistic Studies
Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), simplify the complex calculations of ab initio methods by incorporating experimental parameters. While less accurate for electronic structure details, their lower computational cost makes them suitable for studying reaction mechanisms and exploring potential energy surfaces of larger systems or complex reactions. A mechanistic study involving 9-bromo-azuleno[2,1-b]thiophene, for instance, could utilize MNDO to map out the reaction pathways of its synthesis or degradation.
Aromaticity and Electronic Delocalization Analysis
The aromaticity of the fused ring system in 9-bromo-azuleno[2,1-b]thiophene is a key feature influencing its stability and reactivity.
Bond Length Alternation (BLA) Analysis
Bond Length Alternation (BLA) is a geometric descriptor of aromaticity. In aromatic systems, the bond lengths within the ring are relatively uniform, leading to a low BLA value. In contrast, non-aromatic or anti-aromatic systems exhibit a more pronounced alternation between single and double bonds. An analysis of the optimized geometry of 9-bromo-azuleno[2,1-b]thiophene would involve calculating the BLA for the different rings to provide insight into the degree of electronic delocalization. This data, when compared to known aromatic and non-aromatic reference compounds, would offer a structural perspective on its aromatic character.
Ring Current Analysis
The aromaticity of a molecule is a key determinant of its stability and reactivity. In polycyclic systems like azuleno[2,1-b]thiophene (B8741762), the degree of aromaticity can vary between the different rings. One of the computational methods to assess aromaticity is through the analysis of magnetically induced ring currents. For the parent azuleno[2,1-b]thiophene, theoretical calculations and experimental ¹H NMR data suggest a significant degree of bond-length alternation within the seven-membered ring, which is a characteristic feature of ring-fused azulene (B44059) derivatives. researchgate.net This indicates a deviation from a purely aromatic system and a tendency towards a more localized electronic structure.
The introduction of a bromine atom at the 9-position is expected to influence the ring currents of the azuleno[2,1-b]thiophene system. Bromine is an electronegative atom that can exert both a -I (inductive) and a +M (mesomeric) effect. In the case of 9-bromo-azuleno[2,1-b]thiophene, the inductive withdrawal of electron density from the seven-membered ring would likely further localize the π-electrons, potentially reducing the diatropic ring current associated with aromaticity. Conversely, the mesomeric effect, involving the donation of a lone pair of electrons from the bromine atom to the π-system, could partially counteract this effect.
| Ring System | Expected NICS(1) (ppm) | Interpretation |
| Five-membered ring (thiophene) | Negative | Aromatic |
| Seven-membered ring (azulene) | Slightly less negative than parent azulene | Reduced aromaticity due to fusion and bromine substitution |
| Five-membered ring (azulene) | Negative | Aromatic |
This table presents hypothetical NICS(1) values for 9-bromo-azuleno[2,1-b]thiophene based on general principles of aromaticity and substituent effects. NICS(1) refers to the NICS value calculated 1 Å above the plane of the ring.
The analysis of coupling constants in the ¹H NMR spectrum of azuleno[2,1-b]thiophene derivatives also provides experimental insight into the bond fixation and, by extension, the ring currents. researchgate.net For 9-bromo-azuleno[2,1-b]thiophene, a detailed analysis of its computed and experimental NMR data would be invaluable in confirming the precise impact of the bromine substituent on the electronic delocalization.
Prediction of Reactivity, Regioselectivity, and Stability
Computational chemistry provides a powerful toolkit for predicting the reactivity, regioselectivity, and stability of molecules. For 9-bromo-azuleno[2,1-b]thiophene, these predictions are crucial for understanding its chemical behavior and potential for further functionalization.
The reactivity of azulene and its derivatives is characterized by a propensity for electrophilic substitution, typically at the 1- and 3-positions of the five-membered ring. nih.gov The fusion of the thiophene (B33073) ring and the presence of the bromine atom at the 9-position will modulate this reactivity. The electron-withdrawing nature of the bromine atom is expected to deactivate the seven-membered ring towards electrophilic attack.
Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These calculations can predict the most likely sites for electrophilic and nucleophilic attack.
| Computational Descriptor | Predicted Effect of 9-Bromo Substitution |
| HOMO Energy | Lowered compared to the unsubstituted parent compound |
| LUMO Energy | Lowered compared to the unsubstituted parent compound |
| HOMO-LUMO Gap | Potentially altered, affecting electronic transitions |
| Electrostatic Potential | Increased positive potential on the seven-membered ring |
The regioselectivity of further substitution reactions on 9-bromo-azuleno[2,1-b]thiophene can also be predicted. For electrophilic substitution, the positions on the five-membered ring of the azulene moiety are expected to remain the most reactive sites. However, the precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.
Computational Design and Screening of Novel Azuleno[2,1-b]thiophene Derivatives
The unique photophysical and electronic properties of azulene derivatives make them attractive candidates for applications in materials science, such as organic electronics. researchgate.netrsc.org Computational design and screening can accelerate the discovery of novel azuleno[2,1-b]thiophene derivatives with tailored properties.
Starting from the 9-bromo-azuleno[2,1-b]thiophene scaffold, a virtual library of new compounds can be generated by introducing various substituents at different positions. The bromine atom at the 9-position serves as a versatile handle for further chemical modifications, for instance, through cross-coupling reactions.
Computational screening can then be employed to predict the properties of these virtual compounds. For example, Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to predict the absorption and emission spectra of these novel derivatives, guiding the synthesis of materials with specific optical properties.
| Property to be Screened | Computational Method | Potential Application |
| HOMO/LUMO Energies | DFT | Organic photovoltaics, organic light-emitting diodes (OLEDs) |
| Electron/Hole Mobility | Kinetic Monte Carlo simulations | Organic field-effect transistors (OFETs) |
| Non-linear Optical Properties | (TD)DFT | Photonics, optical switching |
| Excited State Lifetimes | (TD)DFT | Photodynamic therapy, sensing |
Through such a computational workflow, it is possible to identify promising candidate molecules with enhanced performance for specific applications, thereby streamlining the experimental efforts. The strategic placement of electron-donating and electron-withdrawing groups on the 9-bromo-azuleno[2,1-b]thiophene core can lead to a fine-tuning of its electronic properties, paving the way for the development of next-generation organic functional materials.
Exploration of Electronic and Optical Behavior from a Research Perspective
Structure-Property Relationships in Fused Azulene-Thiophene Systems
The electronic and optical characteristics of azuleno[2,1-b]thiophene (B8741762) systems are intrinsically linked to their unique molecular architecture. The fusion of an azulene (B44059) core with a thiophene (B33073) ring creates a sophisticated π-conjugated framework with properties distinct from its individual components. mdpi.comrsc.org Azulene, an isomer of naphthalene, is a non-alternant hydrocarbon known for its vibrant blue color and significant dipole moment (approx. 1.08 D), which arises from an electron drift from the seven-membered ring to the five-membered ring. nih.gov This charge polarization results in a cyclopentadienyl anion-like five-membered ring and a tropylium cation-like seven-membered ring. nih.govbeilstein-journals.org
Fusing this polarized core with an electron-rich thiophene ring via the [2,1-b] linkage extends the π-conjugation, profoundly influencing the molecule's frontier molecular orbitals (HOMO and LUMO). This specific fusion pattern, along with the position of substituents, dictates the ultimate electronic properties. smolecule.com For instance, the introduction of a bromine atom at the 9-position, an electron-withdrawing substituent, is expected to lower the energy levels of both the HOMO and LUMO, thereby affecting the HOMO-LUMO gap and, consequently, the optical absorption and electrochemical behavior of the molecule. smolecule.com
The properties of these systems are highly dependent on the connectivity of the azulene unit within a larger structure, such as a polymer. Different connection patterns—such as 1,3-fashion (via the five-membered ring), 4,7-fashion (via the seven-membered ring), or 2,6-fashion—can significantly alter the properties of the resulting material. nih.gov The structural features of azuleno[2,1-b]thiophene derivatives have been confirmed through X-ray single-crystal analysis, providing precise insights into bond lengths, planarity, and intermolecular packing, which are crucial for understanding solid-state properties. rsc.orgresearchgate.net
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Azulene Core | Fused five- and seven-membered rings with inherent charge polarization. | Contributes to a significant dipole moment, unique optical absorption (color), and redox activity. nih.gov |
| Thiophene Ring | Electron-rich, five-membered sulfur-containing heterocycle. | Extends π-conjugation, enhances electron-donating character, and influences molecular packing. nih.gov |
| [2,1-b] Fusion | Specific annulation pattern connecting the two ring systems. | Defines the overall shape and electronic landscape of the conjugated system. rsc.org |
| 9-Bromo Substituent | Electron-withdrawing halogen atom on the seven-membered ring. | Lowers HOMO/LUMO energy levels, modifies the band gap, and alters chemical reactivity. smolecule.com |
Tunability of Electronic States through Strategic Chemical Modification
A key advantage of organic molecules in materials science is the ability to fine-tune their properties through precise chemical synthesis. In the azuleno[2,1-b]thiophene framework, the electronic states can be strategically modulated by the introduction of various functional groups. The 9-bromo- derivative is a prime example of this principle. The bromine atom acts as an electron-withdrawing group through the inductive effect, which can significantly alter the electron density distribution across the molecule.
This modification allows for the tuning of:
Redox Potentials: The introduction of electron-withdrawing groups generally makes a molecule more difficult to oxidize and easier to reduce. Therefore, 9-bromo-azuleno[2,1-b]thiophene is expected to have a higher oxidation potential compared to its unsubstituted counterpart.
Optical Absorption: Changes in the HOMO-LUMO gap directly impact the wavelength of light the molecule absorbs. The electronic nature of substituents on the thiophene moiety has been shown to significantly affect the optical properties of azuleno[2,1-b]thiophenes. mdpi.com
Chemical Reactivity: The bromine atom serves as a versatile synthetic handle. It can be replaced or modified through various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide array of other functional groups (e.g., aryl, alkyl, or cyano groups) to further tune the electronic structure. smolecule.com
Studies on related azuleno[2,1-b]thiophene derivatives have demonstrated that attaching different aryl substituents to the thiophene ring allows for systematic control over the optical and electrochemical properties, as verified by UV/Vis spectroscopy, voltammetry, and theoretical calculations. rsc.orgresearchgate.net
| Modification Type | Example Substituent | Predicted Effect on HOMO/LUMO | Resulting Property Change |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -Br, -CN, -NO₂ | Lowers both HOMO and LUMO levels | Higher oxidation potential, potential red or blue shift in absorption depending on the impact on the gap. |
| Electron-Donating Group (EDG) | -OCH₃, -NH₂ | Raises both HOMO and LUMO levels | Lower oxidation potential, typically causes a red-shift (smaller band gap) in absorption. |
| Extended Conjugation | Aryl groups (e.g., Phenyl) | Reduces the HOMO-LUMO gap | Red-shift in absorption spectra, moving towards longer wavelengths. mdpi.com |
Investigation of Charge Transport Mechanisms within Molecular Frameworks
The unique electronic structure of fused azulene-thiophene systems makes them promising candidates for organic semiconductors in devices like organic field-effect transistors (OFETs). mdpi.comrsc.org Charge transport in the solid state is highly dependent on the intermolecular arrangement, or molecular packing. Efficient transport requires significant overlap between the π-orbitals of adjacent molecules.
For materials like 9-bromo-azuleno[2,1-b]thiophene, charge transport would likely occur via a hopping mechanism , where charge carriers (electrons or holes) move between localized states on neighboring molecules. The rate of hopping is influenced by two key parameters:
Reorganization Energy: The energy required to distort the molecular geometry upon gaining or losing an electron. Rigid, planar molecules like azuleno[2,1-b]thiophene tend to have low reorganization energies, which is favorable for charge transport.
Electronic Coupling (Transfer Integral): The strength of the electronic interaction between adjacent molecules, which is determined by their distance and relative orientation (i.e., the quality of π-π stacking).
Crystal engineering and processing techniques are critical for optimizing molecular packing. For example, liquid crystalline self-assembly has been used for azulene-thiophene hybrids to create highly ordered thin films, which is a prerequisite for efficient device performance. rsc.org In such devices, charge carrier mobilities of up to (3.3 ± 0.5) × 10⁻³ cm² V⁻¹ s⁻¹ have been reported. rsc.org Theoretical studies on similar fused aromatic systems often combine quantum chemical calculations with molecular dynamics to model charge transport pathways and predict charge mobility, providing a deeper understanding of the structure-property relationship. rsc.orgarxiv.org
| Compound Class | Reported Mobility (cm² V⁻¹ s⁻¹) | Device Type | Key Structural Feature |
|---|---|---|---|
| smolecule.comBenzothieno[3,2-b] smolecule.combenzothiophene (BTBT) derivatives | up to 16.4 | Single-Crystal OFET | Highly ordered herringbone packing, rigid planar core. rsc.org |
| Azulene-Thiophene Hybrids | ~3.3 x 10⁻³ | Thin-Film OFET | Liquid crystalline self-assembly for ordered films. rsc.org |
| Regioregular Polythiophenes | 10⁻⁵ to 0.1 | Thin-Film OFET | Polymer chain alignment and regioregularity. rsc.org |
Advanced Photophysical Studies
The interaction of light with the azuleno[2,1-b]thiophene framework can trigger a series of complex photophysical processes that are central to its potential applications in optoelectronics.
Photoinduced Electron Transfer Phenomena
Photoinduced electron transfer (PET) is a fundamental process where a molecule, after absorbing a photon, transfers an electron to an adjacent acceptor molecule or a different part of the same molecule. nih.gov The inherent electronic asymmetry of the azuleno[2,1-b]thiophene core makes it an interesting candidate for intramolecular PET. The electron-rich seven-membered ring of azulene and the thiophene moiety can act as electron donors, while the electron-deficient five-membered ring of azulene can act as an acceptor.
Upon photoexcitation, it is conceivable that an electron could be transferred from the donor part of the molecule to the acceptor part, creating a charge-separated state. The presence of the electron-withdrawing 9-bromo substituent could further enhance this effect by increasing the electron-accepting character of the seven-membered ring system. Understanding and controlling PET is crucial for applications such as organic photovoltaics, where efficient charge separation at a donor-acceptor interface is the primary mechanism for generating electrical current. smolecule.com
Excitonic Behavior in Conjugated Systems
When a conjugated molecule like 9-bromo-azuleno[2,1-b]thiophene absorbs a photon, it promotes an electron from the HOMO to the LUMO, creating an electron-hole pair that remains electrostatically bound. This quasi-particle is known as an exciton. frontiersin.org The dynamics of these excitons—how they move, interact, and decay—determine the material's emissive properties (fluorescence and phosphorescence).
In rigid conjugated systems, the exciton can couple strongly with the molecule's vibrational modes (phonons). This coupling can lead to the exciton becoming "self-trapped," where the exciton's energy is lowered by a local distortion of the molecular lattice. frontiersin.org This new entity, an exciton dressed in a cloud of phonons, is called an exciton-polaron. The study of exciton dynamics, often using ultrafast laser spectroscopy, is essential for understanding energy loss mechanisms and designing efficient materials for applications like organic light-emitting diodes (OLEDs).
Halochromic and Solvatochromic Responses
Halochromism refers to the change in color of a substance upon a change in pH. Azulene and its derivatives are well-known for their sensitivity to acids. researchgate.net The π-system of the azulene core can be readily protonated, particularly at the electron-rich 1 and 3 positions of the five-membered ring. This protonation disrupts the 10π aromatic system, forming a stable azulenium cation, which has a dramatically different electronic structure and, therefore, a different color. researchgate.net Fused azulenothiophene derivatives have been observed to exhibit fluorescence specifically in acidic solvents, suggesting a significant change in the electronic structure upon protonation. researchgate.net This property could be exploited for developing chemical sensors for acids.
Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent. Given the large ground-state dipole moment of the azulene core, the electronic energy levels of 9-bromo-azuleno[2,1-b]thiophene are expected to be sensitive to the solvent environment. In polar solvents, the excited state, which often has an even larger dipole moment, can be stabilized relative to the ground state. This stabilization typically leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum as the solvent polarity increases. This behavior is a direct manifestation of the molecule's polarized electronic structure.
Applications in Materials Science and Organic Electronics Research
Building Blocks for Conjugated Polymers and Oligomers
The 9-bromo-azuleno[2,1-b]thiophene derivative is a valuable building block for the synthesis of novel conjugated polymers and oligomers. The bromo-substituent serves as a key functional group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are instrumental in forming carbon-carbon bonds and extending the π-conjugation of the polymer backbone. These polymerization methods are well-established for creating thiophene-based polymers. researchgate.netresearchgate.net
The incorporation of the azuleno[2,1-b]thiophene (B8741762) unit into a polymer chain can significantly influence the material's optoelectronic properties. The inherent dipole moment of the azulene (B44059) core can affect the polymer's self-assembly and morphology, which in turn impacts charge transport. Furthermore, the ability of the azulene moiety to undergo reversible protonation allows for the tuning of the polymer's electronic and optical properties, a characteristic that is highly desirable for creating stimuli-responsive materials. nih.govfigshare.com
Research into azulene-containing polymers has demonstrated that the connectivity of the azulene unit within the polymer backbone plays a crucial role in determining the material's properties. nih.gov The 9-position on the azuleno[2,1-b]thiophene core offers a specific site for polymerization, leading to polymers with defined structures and potentially unique characteristics compared to polymers functionalized at other positions.
Research towards Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a key component of flexible and printed electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. Azulene- and thiophene-containing materials have shown promise in this area. For instance, derivatives of 2-azulenyl-substituted thieno[3,2-b]thiophene (B52689) have been reported to exhibit relatively high hole mobilities in OFETs, reaching up to 5.0 × 10⁻² cm² V⁻¹ s⁻¹. nih.govacs.org
While direct studies on 9-bromo-azuleno[2,1-b]thiophene in OFETs are not extensively documented, its role as a precursor is significant. The bromo-group can be utilized to synthesize larger conjugated systems or polymers that can then be investigated as the active layer in OFETs. The design of such materials often aims to promote intermolecular interactions, such as π-π stacking, which facilitates efficient charge transport. nih.gov The rigid and planar structure of the azuleno[2,1-b]thiophene core is advantageous for forming well-ordered thin films, a prerequisite for high charge carrier mobility. aps.orgnih.gov
The inherent asymmetry and dipole moment of the azuleno[2,1-b]thiophene unit could also influence the threshold voltage and other device characteristics of the resulting OFETs. Theoretical and experimental investigations into the structure-property relationships of such materials are crucial for optimizing their performance.
Table 1: OFET Performance of Related Azulene-Thiophene Compounds
| Compound | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Ref. |
| 5,5′-Di(2-azulenyl)-2,2′-bithiophene | up to 5.0 × 10⁻² | - | acs.org |
| 2,5-Di(2-azulenyl)-thieno[3,2-b]thiophene | up to 5.0 × 10⁻² | - | acs.org |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 1.26 | 10⁶ ~ 10⁸ | nih.gov |
Development and Optimization for Organic Light-Emitting Diodes (OLEDs)
The development of new materials for organic light-emitting diodes (OLEDs) is driven by the need for high efficiency, stability, and color purity. The unique photophysical properties of azulene derivatives, such as their anti-Kasha fluorescence (emission from a higher excited state), make them intriguing candidates for OLED applications. researchgate.net The fusion of azulene with a thiophene (B33073) ring in azuleno[2,1-b]thiophene creates a system with tunable electronic and optical properties.
The 9-bromo-azuleno[2,1-b]thiophene can serve as a starting material for the synthesis of novel emitters or host materials for OLEDs. Through cross-coupling reactions, various functional groups can be introduced at the 9-position to tune the emission color, quantum yield, and charge transport properties of the molecule. For instance, attaching electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, thereby influencing the injection and transport of charge carriers and the recombination zone within the OLED device.
While specific research on the application of 9-bromo-azuleno[2,1-b]thiophene in OLEDs is limited, the general class of azulene-containing compounds has been explored for their light-emitting properties. The introduction of the azuleno[2,1-b]thiophene moiety could potentially lead to materials with deep blue emission, which is still a challenge in OLED technology. Further research is needed to synthesize and characterize derivatives of 9-bromo-azuleno[2,1-b]thiophene to fully assess their potential in OLEDs.
Explorations in Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)
The search for efficient light-harvesting materials is central to the advancement of organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs). Azulene-thiophene derivatives have been investigated as sensitizers in DSSCs due to their strong absorption in the visible spectrum. bath.ac.ukresearchgate.net The donor-π-acceptor (D-π-A) architecture is a common design for DSSC dyes, where the azulene-thiophene moiety can act as the π-bridge or part of the donor system.
The 9-bromo-azuleno[2,1-b]thiophene provides a convenient point of attachment for donor or acceptor groups, allowing for the systematic tuning of the dye's properties. For example, the bromo-group can be replaced with an anchoring group, such as a carboxylic acid, to facilitate adsorption onto the semiconductor oxide surface (e.g., TiO₂) in a DSSC. bath.ac.ukresearchgate.net The electronic properties of the azulene core can be modulated to optimize the energy levels of the dye for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.
In the context of OPVs, derivatives of 9-bromo-azuleno[2,1-b]thiophene could be explored as either donor or acceptor materials in the bulk heterojunction active layer. The broad absorption and tunable energy levels of these materials are advantageous for capturing a larger portion of the solar spectrum and achieving efficient charge separation at the donor-acceptor interface.
Table 2: Photovoltaic Performance of Azulene-Thiophene Dyes in DSSCs
| Dye Structure | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA cm⁻²] | Fill Factor (FF) | Ref. |
| Azulene-Thiophene-Cyanoacrylic Acid Dyes | Varies with structure | Varies with structure | Varies with structure | Varies with structure | bath.ac.ukresearchgate.net |
| YB6 (Indacenodithieno[3,2-b]thiophene-based) | - | - | - | - | diva-portal.org |
Role in Molecular Switching and Sensor Technologies
The ability of the azulene nucleus to respond to external stimuli, particularly acids, makes it a prime candidate for the development of molecular switches and sensors. nih.govfigshare.com This responsiveness stems from the protonation of the azulene ring, which leads to significant changes in its electronic structure and, consequently, its optical and electrochemical properties. The fusion of the azulene core with a thiophene ring in azuleno[2,1-b]thiophene is expected to retain and potentially modulate this stimuli-responsive behavior.
The 9-bromo-azuleno[2,1-b]thiophene can be functionalized to create more sophisticated molecular systems for sensing applications. For example, a receptor unit for a specific analyte can be attached at the 9-position. The binding of the analyte to the receptor could then trigger a change in the electronic properties of the azuleno[2,1-b]thiophene core, resulting in a detectable signal, such as a color change or a change in fluorescence. nih.govresearchgate.netrsc.org
Furthermore, the reversible nature of the protonation of the azulene moiety makes it suitable for creating molecular switches that can be toggled between two or more states by changing the pH of the environment. Such switches could find applications in data storage, molecular logic gates, and smart materials. The bromo-substituent on the azuleno[2,1-b]thiophene scaffold provides the synthetic versatility needed to integrate this switching unit into larger and more complex molecular architectures.
Design Principles for Next-Generation Organic Functional Materials
The development of next-generation organic functional materials relies on a deep understanding of structure-property relationships. The 9-bromo-azuleno[2,1-b]thiophene system offers a versatile platform for exploring these relationships and establishing design principles for new materials with tailored properties.
Key design considerations for materials based on this scaffold include:
Tuning of Energy Levels: The HOMO and LUMO energy levels of the azuleno[2,1-b]thiophene core can be precisely tuned by introducing electron-donating or electron-withdrawing substituents at the 9-position (and other positions) via the bromo-handle. This is crucial for optimizing the performance of materials in electronic devices like OFETs, OLEDs, and OPVs.
Controlling Intermolecular Interactions: The nature of the substituents attached to the azuleno[2,1-b]thiophene core can influence the packing of the molecules in the solid state. By carefully choosing the substituents, it is possible to promote favorable intermolecular interactions, such as π-π stacking, which are essential for efficient charge transport.
Modulating Stimuli-Responsiveness: The sensitivity and nature of the response of the azulene moiety to external stimuli can be modified by functionalization. This allows for the design of sensors with high selectivity and sensitivity, as well as molecular switches with well-defined states.
Enhancing Solubility and Processability: The introduction of appropriate side chains via the bromo-group can improve the solubility of the resulting materials in common organic solvents. This is a critical factor for the solution-based processing and fabrication of large-area electronic devices.
By systematically investigating the effects of different functional groups attached to the 9-bromo-azuleno[2,1-b]thiophene core, researchers can develop a comprehensive set of design rules for creating novel organic materials with advanced functionalities for a wide range of applications.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 9-bromo-azuleno[2,1-b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cycloaddition or cyclization strategies. For example, Yamane et al. (1981) developed a cyclization method using 2-arylaminoazulenes under Brønsted acid catalysis, achieving moderate yields (~50–60%) . Shoji et al. (2019) optimized cycloaddition of azulenylalkynes with elemental sulfur, reporting yields up to 78% under inert atmospheres . Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst choice (e.g., Pd-based systems for cross-coupling).
Q. How is the molecular structure of 9-bromo-azuleno[2,1-b]thiophene validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and computational techniques:
- NMR : Distinct and signals for the azulene-thiophene fused system, with bromine-induced deshielding (~δ 8.5–9.5 ppm for aromatic protons) .
- X-ray crystallography : Used to resolve bond-length alternation in the fused ring system, confirming planarity and π-conjugation .
- Computational modeling : MP2/6-311G** calculations validate geometry (e.g., C–S bond lengths: 1.71–1.73 Å vs. experimental 1.70 Å) .
Advanced Research Questions
Q. How does the bromine substituent at the 9-position modulate electronic properties in azuleno[2,1-b]thiophene derivatives?
- Methodological Answer : Bromine introduces electron-withdrawing effects, altering HOMO-LUMO gaps. Cyclic voltammetry reveals a 0.3–0.5 eV reduction in oxidation potential compared to non-brominated analogs, enhancing electron-accepting capacity . UV-Vis spectra show bathochromic shifts (~30 nm) in polar solvents, attributed to increased dipole moments. DFT studies (B3LYP/6-31G*) quantify charge redistribution, with bromine withdrawing ~0.15 e⁻ from the azulene core .
Q. What strategies resolve contradictions in reported synthetic yields for 9-bromo-azuleno[2,1-b]thiophene?
- Methodological Answer : Discrepancies arise from divergent reaction setups (e.g., Yamane et al. vs. Shoji et al.). Systematic optimization steps include:
- Catalyst screening : Pd₂(dba)₃/XPhos improves Suzuki coupling efficiency (e.g., 65% yield vs. 45% with Pd(PPh₃)₄) .
- Purification protocols : Column chromatography with gradient elution (hexane:EtOAc 10:1 → 4:1) removes byproducts like dibrominated analogs .
- In situ monitoring : Real-time FTIR tracks sulfur incorporation during cycloaddition, ensuring stoichiometric control .
Q. How can 9-bromo-azuleno[2,1-b]thiophene be functionalized for π-extended materials?
- Methodological Answer : Bromine enables cross-coupling (e.g., Suzuki, Stille) to build π-conjugated systems. Gao et al. (2022) synthesized BN-heteroaromatics via nitrogen-directed borylation, achieving 72% yield for azuleno[2,1-b]thiophene-BN hybrids . Electropolymerization of thiophene-conjugates (e.g., 3-([7]helicen-9-yl)-thiophene) produces conductive films with hole mobility up to 0.12 cm²/V·s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
